molecular formula C15H16N2O3 B2928797 7-Methoxy-2-morpholinoquinoline-3-carbaldehyde CAS No. 433953-25-4

7-Methoxy-2-morpholinoquinoline-3-carbaldehyde

Cat. No.: B2928797
CAS No.: 433953-25-4
M. Wt: 272.304
InChI Key: NUFAADLKUKWCSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-2-morpholinoquinoline-3-carbaldehyde is a heterocyclic compound that features a quinoline core substituted with a methoxy group at the 7-position, a morpholino group at the 2-position, and an aldehyde group at the 3-position

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-morpholinoquinoline-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Methoxy-2-morpholinoquinoline-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methoxy-2-morpholinoquinoline-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline-3-carbaldehyde: Similar structure but with a chloro group instead of a methoxy group.

    7-Methoxyquinoline-3-carbaldehyde: Lacks the morpholino group.

    2-Morpholinoquinoline-3-carbaldehyde: Lacks the methoxy group.

Uniqueness

7-Methoxy-2-morpholinoquinoline-3-carbaldehyde is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both the methoxy and morpholino groups enhances its potential as a versatile intermediate in organic synthesis and its biological activity profile .

Properties

IUPAC Name

7-methoxy-2-morpholin-4-ylquinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-19-13-3-2-11-8-12(10-18)15(16-14(11)9-13)17-4-6-20-7-5-17/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFAADLKUKWCSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)C=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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